molecular formula C7H13NO B13161144 1-[(Cyclopropylmethyl)amino]propan-2-one

1-[(Cyclopropylmethyl)amino]propan-2-one

Cat. No.: B13161144
M. Wt: 127.18 g/mol
InChI Key: ALJPYWBSIKEFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Cyclopropylmethyl)amino]propan-2-one is an organic compound with the molecular formula C₇H₁₃NO It is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Cyclopropylmethyl)amino]propan-2-one can be synthesized through several methods. One common approach involves the aminomethylation of 1-(benzyloxy)propan-2-one with cyclopropylmethylamine. This reaction typically requires a chiral catalyst, such as pseudoephedrine, and is carried out in an aqueous medium to achieve high yields and optical purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclopropylmethyl)amino]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

1-[(Cyclopropylmethyl)amino]propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Cyclopropylmethyl)amino]propan-2-one involves its interaction with specific molecular targets. The cyclopropylmethyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and binding affinity. The amino group can form hydrogen bonds and participate in various biochemical pathways, while the ketone group can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

    1-[(Cyclopropylmethyl)amino]propan-2-ol: Similar structure but with an alcohol group instead of a ketone.

    1-[(Cyclopropylmethyl)amino]butan-2-one: Similar structure but with an additional carbon in the alkyl chain.

    1-[(Cyclopropylmethyl)amino]propan-2-thione: Similar structure but with a thione group instead of a ketone.

Uniqueness

1-[(Cyclopropylmethyl)amino]propan-2-one is unique due to its specific combination of a cyclopropylmethyl group, an amino group, and a ketone group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(cyclopropylmethylamino)propan-2-one

InChI

InChI=1S/C7H13NO/c1-6(9)4-8-5-7-2-3-7/h7-8H,2-5H2,1H3

InChI Key

ALJPYWBSIKEFMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNCC1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.